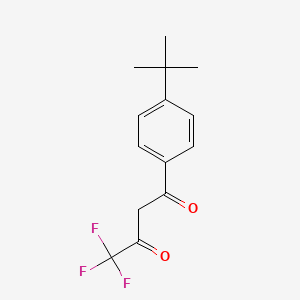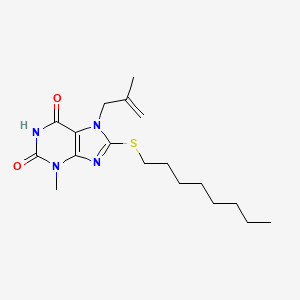
3-Methyl-7-(2-methyl-allyl)-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-7-(2-methyl-allyl)-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione, also known as MPT0B392, is a novel small molecule compound that has been synthesized for scientific research purposes. This compound has shown promising results in various studies and has the potential to be used in the treatment of various diseases.
作用机制
The mechanism of action of 3-Methyl-7-(2-methyl-allyl)-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione involves the inhibition of various signaling pathways such as the PI3K/Akt/mTOR pathway and the NF-κB pathway. These pathways are involved in cell proliferation, survival, and inflammation. 3-Methyl-7-(2-methyl-allyl)-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione inhibits these pathways by targeting specific proteins such as Akt and IKKβ, which are key components of these pathways.
Biochemical and Physiological Effects:
3-Methyl-7-(2-methyl-allyl)-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione has been shown to have various biochemical and physiological effects. In cancer cells, 3-Methyl-7-(2-methyl-allyl)-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione induces apoptosis by activating caspases and reducing the expression of anti-apoptotic proteins. In addition, 3-Methyl-7-(2-methyl-allyl)-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione inhibits the proliferation of cancer cells by blocking the cell cycle at the G1 phase. In inflammation, 3-Methyl-7-(2-methyl-allyl)-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neurological disorders, 3-Methyl-7-(2-methyl-allyl)-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione reduces oxidative stress and inflammation by increasing the expression of antioxidant enzymes such as SOD and catalase.
实验室实验的优点和局限性
3-Methyl-7-(2-methyl-allyl)-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. Additionally, it has shown promising results in various studies and has the potential to be used in the treatment of various diseases. However, there are also some limitations for lab experiments. 3-Methyl-7-(2-methyl-allyl)-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione has low solubility in water, which can make it difficult to use in some experiments. Additionally, more studies are needed to determine the optimal dosage and administration of 3-Methyl-7-(2-methyl-allyl)-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione for different diseases.
未来方向
There are several future directions for 3-Methyl-7-(2-methyl-allyl)-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione research. One direction is to study the potential use of 3-Methyl-7-(2-methyl-allyl)-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione in combination with other drugs for the treatment of cancer and other diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of 3-Methyl-7-(2-methyl-allyl)-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione in vivo. Additionally, more studies are needed to determine the safety and toxicity of 3-Methyl-7-(2-methyl-allyl)-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione in humans. Finally, the development of more potent and selective analogs of 3-Methyl-7-(2-methyl-allyl)-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione could lead to the development of more effective drugs for the treatment of various diseases.
Conclusion:
In conclusion, 3-Methyl-7-(2-methyl-allyl)-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione is a novel small molecule compound that has shown promising results in various studies. It has the potential to be used in the treatment of various diseases such as cancer, inflammation, and neurological disorders. The synthesis method of 3-Methyl-7-(2-methyl-allyl)-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione involves a multi-step process, and its mechanism of action involves the inhibition of various signaling pathways. 3-Methyl-7-(2-methyl-allyl)-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione has various biochemical and physiological effects, and it has several advantages and limitations for lab experiments. Finally, there are several future directions for 3-Methyl-7-(2-methyl-allyl)-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione research, which could lead to the development of more effective drugs for the treatment of various diseases.
合成方法
The synthesis method of 3-Methyl-7-(2-methyl-allyl)-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione involves a multi-step process. The first step is the synthesis of 2,6-dioxopurine, which is then reacted with octylthiol to obtain 8-octylsulfanyl-2,6-dioxopurine. The next step involves the reaction of 8-octylsulfanyl-2,6-dioxopurine with 2-methylallyl bromide to obtain 7-(2-methyl-allyl)-8-octylsulfanyl-2,6-dioxopurine. Finally, the addition of a methyl group to the 3-position of the purine ring results in the synthesis of 3-Methyl-7-(2-methyl-allyl)-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione.
科学研究应用
3-Methyl-7-(2-methyl-allyl)-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione has been extensively studied for its potential use in the treatment of various diseases such as cancer, inflammation, and neurological disorders. Studies have shown that 3-Methyl-7-(2-methyl-allyl)-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione has anti-tumor activity in various cancer cell lines and can induce apoptosis in cancer cells. Additionally, 3-Methyl-7-(2-methyl-allyl)-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In neurological disorders, 3-Methyl-7-(2-methyl-allyl)-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
属性
IUPAC Name |
3-methyl-7-(2-methylprop-2-enyl)-8-octylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O2S/c1-5-6-7-8-9-10-11-25-18-19-15-14(22(18)12-13(2)3)16(23)20-17(24)21(15)4/h2,5-12H2,1,3-4H3,(H,20,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDCIEFVVLVXDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCSC1=NC2=C(N1CC(=C)C)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-7-(2-methyl-allyl)-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

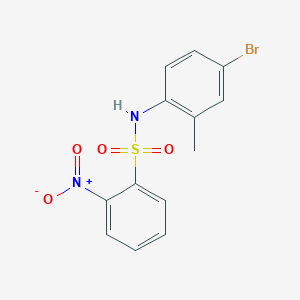

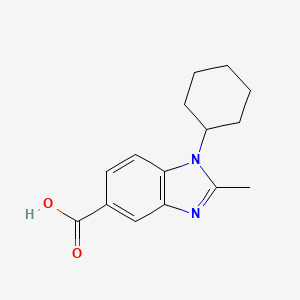
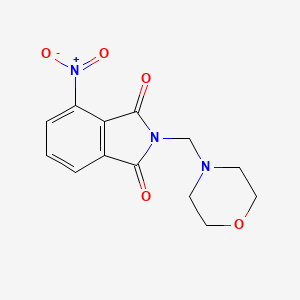
![4-((2,5-dimethylbenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2843788.png)
![(3R)-3-(trifluoromethyl)-2lambda6-thia-6-azaspiro[3.3]heptane 2,2-dioxide](/img/structure/B2843789.png)





![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethyl-1,3-thiazol-2-amine](/img/structure/B2843800.png)
![4-[3-(Trifluoromethoxy)phenyl]piperidin-4-ol; trifluoroacetic acid](/img/structure/B2843801.png)
